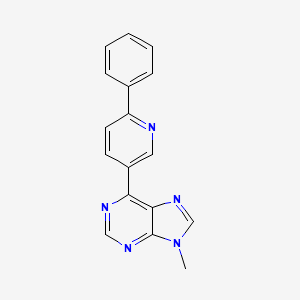

9-Methyl-6-(6-phenylpyridin-3-yl)purine

Description

Significance of the Purine (B94841) Scaffold in Drug Discovery and Development

The purine ring system, a heterocyclic structure composed of fused pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of medicinal chemistry and drug discovery. researchgate.net Its fundamental importance stems from its ubiquitous presence in essential biological molecules such as the nucleic acid building blocks (adenine and guanine), energy cofactors like adenosine (B11128) triphosphate (ATP), and signaling molecules (e.g., cAMP). researchgate.net This inherent biological relevance makes the purine scaffold a "privileged structure" for designing therapeutic agents.

Many enzymes and receptors within the human body have evolved to recognize and bind purine-containing molecules. Consequently, synthetic purine derivatives can be designed to interact with these biological targets, acting as inhibitors, antagonists, or agonists. nih.govmdpi.com This versatility has led to the development of purine analogues as effective drugs for a wide array of diseases, including cancer (e.g., mercaptopurine, fludarabine), viral infections (e.g., acyclovir), and autoimmune disorders. researchgate.netnih.gov The ability to systematically modify the purine core at various positions allows chemists to fine-tune the pharmacological properties of these molecules, driving the continued exploration of this scaffold in the quest for novel therapeutics. mdpi.com

Overview of Heterocyclic Compounds in Biological Systems

Heterocyclic compounds are cyclic organic molecules in which one or more of the ring atoms are elements other than carbon, most commonly nitrogen, oxygen, or sulfur. nih.gov This class of compounds is the largest and most diverse in organic chemistry and is of paramount importance to life. nih.govdatapdf.com The core structures of DNA and RNA (purines and pyrimidines), essential amino acids (histidine, tryptophan), vitamins (thiamine, riboflavin), and vital biomolecules like chlorophyll (B73375) and hemoglobin are all based on heterocyclic rings. nih.gov

In medicinal chemistry, heterocyclic scaffolds are frequently incorporated into drug candidates. nih.gov The presence of heteroatoms introduces unique electronic and steric properties, enabling these molecules to engage in specific interactions—such as hydrogen bonding—with biological targets like enzymes and receptors. datapdf.comnih.gov This capacity for precise molecular recognition is a key reason why a significant percentage of FDA-approved drugs contain heterocyclic moieties. rsc.org Their structural diversity and wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects, make them indispensable tools in drug development. nih.gov

Rationale for Investigating Substituted Purine Derivatives

The investigation of substituted purine derivatives is driven by the goal of developing new therapeutic agents with high potency and selectivity for specific biological targets. The purine core itself provides a foundational structure for interacting with numerous enzymes and receptors, but it is the nature and position of its substituents that dictate the compound's specific biological activity and pharmacological profile. nih.govmdpi.com

By systematically adding or modifying chemical groups at the C2, C6, C8, and N9 positions of the purine ring, medicinal chemists can explore the structure-activity relationship (SAR). acs.org This process helps to understand how specific structural changes influence a molecule's ability to bind to its target and elicit a biological response. For example, substitutions can enhance binding affinity, improve selectivity for a cancer-related protein over a healthy one, or alter the molecule's metabolic stability. mdpi.com A significant area of focus has been the development of purine derivatives as kinase inhibitors, where different substituents are strategically chosen to target the ATP-binding site of specific kinases that are overactive in diseases like cancer. nih.govnih.gov

Contextualizing 9-Methyl-6-(6-phenylpyridin-3-yl)purine within Contemporary Purine Research

While specific research findings on this compound are not extensively detailed in publicly accessible literature, its structure places it firmly within a well-established and active area of medicinal chemistry research: the development of 6,9-disubstituted purines as potential therapeutic agents, particularly as kinase inhibitors. mdpi.comnih.govmdpi.com The rationale for synthesizing a molecule with this specific architecture can be understood by dissecting its components in the context of contemporary SAR studies.

The 6,9-Disubstituted Purine Core: This substitution pattern is a hallmark of numerous potent kinase inhibitors. nih.govmdpi.com The N9 position is often substituted with small alkyl groups, such as methyl, to probe steric and electronic requirements within the target's binding site. mdpi.com The C6 position is critical for achieving potency and selectivity, and it is frequently modified with a variety of aryl or heteroaryl groups. datapdf.comacs.org

The N9-Methyl Group: The presence of a methyl group at the N9 position is a common strategy in purine medicinal chemistry. It prevents the formation of a nucleoside, which can alter the compound's metabolic fate and biological targets. Furthermore, the small, lipophilic nature of the methyl group can favorably influence binding interactions within the hydrophobic regions of a target protein's active site.

The C6-(6-phenylpyridin-3-yl) Substituent: The attachment of a large, rigid heteroaromatic system like phenylpyridine at the C6 position is a deliberate design choice aimed at creating highly specific interactions with a biological target. The pyridine (B92270) ring itself is a privileged structure in drug design, known for its ability to form key hydrogen bonds and other interactions. rsc.orgdovepress.com Combining it with a phenyl group creates an extended, planar system that can fit into specific grooves or pockets of a protein, such as the ATP-binding site of a kinase, potentially conferring high affinity and selectivity. Research on related 6-heteroarylpurine derivatives has demonstrated their potential in modulating the activity of various biological targets. acs.org

Research Data on Substituted Purine Derivatives

To illustrate the principles discussed, the following table presents examples of substituted purine derivatives and their documented biological activities.

| Purine Derivative Class | Substitution Pattern Example | Biological Target/Activity |

| 6-Aryl Purines | 6-(4-Phenoxyphenyl)purine | Cytotoxic activity against hepatocellular cancer cells |

| 2,6,9-Trisubstituted Purines | 2-(Phenylamino)-6-(piperazinyl)-9-cyclopentylpurine | Anticancer activity |

| 6-Thiopurines | 6-(3'-chloropropylthio)purine | Antileishmanial activity nih.gov |

| 2,6,9-Trisubstituted Purines | Varies; typically C2-amine, C6-arylamino, N9-alkyl | Potent inhibitors of PDGFRα kinase with antileukemic activity nih.gov |

| 9-Arylpurines | 9-Aryl-6-chloropurine | Antiviral activity against Enteroviruses datapdf.com |

Structure

3D Structure

Properties

IUPAC Name |

9-methyl-6-(6-phenylpyridin-3-yl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5/c1-22-11-21-16-15(19-10-20-17(16)22)13-7-8-14(18-9-13)12-5-3-2-4-6-12/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTZXLJDTUXFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)C3=CN=C(C=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 9 Methyl 6 6 Phenylpyridin 3 Yl Purine and Analogues

Impact of N9-Methylation on Molecular Recognition and Biological Activity

The substitution pattern at the N9 position of the purine (B94841) scaffold is a well-established determinant of biological activity, influencing factors such as metabolic stability, solubility, and direct interaction with target proteins. The presence of a methyl group, as in 9-Methyl-6-(6-phenylpyridin-3-yl)purine, is a common strategy to explore these effects.

Studies on related 6-substituted purine derivatives have shown that substitution at the N9 position is generally well-tolerated and can be crucial for activity. For instance, in a series of N-(purin-6-yl)aminopolymethylene carboxylic acid conjugates, modification at the N9 position with a 2-hydroxyethoxymethyl fragment did not lead to a loss of cytotoxic activity, indicating that this position is amenable to substitution with groups that can enhance properties like solubility.

However, the choice of substituent is critical. While large groups can be accommodated, the comparison between N9-H and N9-alkylated purines often reveals nuanced differences in potency. In one study on purine derivatives developed as selective positive inotropes, the introduction of a methyl group at the N9 position, compared to the unsubstituted N9-H analogue, did not significantly alter the activity profile but did result in a reduction in potency. This suggests that while N9-methylation can block potential metabolic N-dealkylation and eliminate a hydrogen bond donor site, the N9-H may itself be a favorable interaction point in some target binding sites.

Research into N9-substituted cytokinin analogues further supports the idea that this position can be modified to fine-tune receptor interactions. A variety of N9-substituents, including alkyl chains and tetrahydropyran-2-yl groups, were shown to retain biological activity, although their ability to trigger specific cytokinin receptors varied. This highlights that N9-substitution can modulate receptor selectivity. For this compound, the N9-methyl group likely serves to enhance metabolic stability and occupy a specific pocket within its target's binding site, even if this comes at the cost of the potency seen in an N9-H counterpart.

| Parent Compound Class | N9-Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| 6-Substituted Purine Inotropes | -H | Baseline Potency | |

| 6-Substituted Purine Inotropes | -CH₃ | Activity maintained, but potency reduced | |

| N-(Purin-6-yl)aminoalkyl Carboxylic Acids | -H | Active (Baseline) | |

| N-(Purin-6-yl)aminoalkyl Carboxylic Acids | -CH₂OCH₂CH₂OH | Cytotoxic activity preserved | |

| N⁶-isopentenyladenine (Cytokinin) | -H | Active (Baseline) | |

| N⁶-isopentenyladenine (Cytokinin) | -Tetrahydropyran-2-yl | Biological activity maintained |

Influence of the C6-Pyridyl Substituted Phenyl Moiety on Pharmacological Profile

The substituent at the C6 position of the purine ring is arguably the most critical determinant of a compound's pharmacological profile, directly influencing its binding affinity and selectivity. The 6-(6-phenylpyridin-3-yl) moiety is a complex, rigid, and planar aromatic system that presents multiple points for potential interaction with a biological target.

The incorporation of a heteroaromatic ring, such as pyridine (B92270), in place of a simple phenyl ring at the C6 position is a common medicinal chemistry strategy. This bioisosteric replacement can introduce key functionalities that alter the compound's properties. The nitrogen atom in the pyridyl ring of the 6-(6-phenylpyridin-3-yl) moiety can act as a hydrogen bond acceptor, a feature absent in a corresponding phenyl-phenyl substituent. This capability can facilitate specific, high-affinity interactions with hydrogen bond donors (e.g., serine, threonine, or backbone N-H groups) in a protein's active site.

In studies of allosteric modulators for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which include structures containing a pyridyl ring, the pyridine nitrogen was hypothesized to be crucial for the initial recognition by the receptor. Docking studies suggested that this nitrogen atom could form key interactions with specific amino acid residues, such as serine. This highlights the importance of the pyridyl nitrogen as a key pharmacophoric feature for anchoring the ligand within the binding pocket. Furthermore, replacing a carbon atom with nitrogen in an aromatic ring alters the electronic distribution of the ring system and can improve properties such as aqueous solubility and metabolic stability, which are often challenging for purely carbocyclic aromatic compounds.

The terminal phenyl group of the 6-(6-phenylpyridin-3-yl) moiety primarily contributes to binding affinity through hydrophobic and van der Waals interactions. This lipophilic group can occupy a hydrophobic pocket within the target protein, displacing water molecules and leading to a favorable entropic contribution to the binding energy.

| Compound Structure (6-Substituent on Purine Core) | Huh7 (Liver Cancer) | HCT116 (Colon Cancer) | MCF7 (Breast Cancer) | Reference |

|---|---|---|---|---|

| -Phenyl | >50 | >50 | >50 | |

| -4-Fluorophenyl | 31.4 | 40.7 | 43.5 | |

| -4-Chlorophenyl | 15.2 | 18.1 | 14.4 | |

| -4-Phenoxyphenyl | 6.2 | 6.1 | 7.3 |

Systematic Structural Modifications and Their Biological Implications

Further optimization of the this compound scaffold involves systematic modifications to its constituent parts. Exploring the effects of substituents on the C6-moiety and altering the linkage to the purine core are key strategies to refine the pharmacological profile.

In this compound, the C6-substituent is attached directly to the purine core via a C-C bond. This creates a relatively rigid, planar structure. An alternative approach is to introduce a flexible or rigid linker between the purine core and the aryl or heteroaryl system. Common linkers include ethers (-O-), amines (-NH-), or short alkyl chains (-CH₂-).

The introduction of a linker increases the conformational flexibility of the molecule, allowing the terminal aromatic system to adopt a wider range of orientations. This can be advantageous if the optimal binding pose requires a non-planar arrangement relative to the purine core. Studies on purine-based immunostimulants have shown that the distance and spatial freedom between the purine and an appended amino acid, as defined by the linker's length and rigidity, are critical for activity. Similarly, in other molecular systems, the 6-phenylpyridin-3-yl moiety has been successfully attached via an oxy linker (-O-) to a benzimidazole (B57391) core, demonstrating the chemical feasibility and potential utility of such an approach. The choice between a direct bond and a linker represents a trade-off: a direct bond reduces the entropic penalty upon binding but limits conformational sampling, while a flexible linker allows for more binding poses but at a higher entropic cost. The optimal choice is therefore highly dependent on the specific topology of the target's binding site.

Positional Isomerism and Tautomeric Considerations in Purine SAR

The biological activity of purine derivatives is profoundly influenced by the spatial arrangement of substituents on the purine core, a concept known as positional isomerism. Similarly, the existence of different tautomeric forms, which are isomers that readily interconvert through the migration of a proton, can play a critical role in the molecule's ability to interact with its biological target. For this compound, a comprehensive understanding of its structure-activity relationship (SAR) necessitates a detailed examination of these two factors.

Positional Isomerism:

The substitution pattern on the purine ring is a key determinant of biological activity. In the case of this compound, the substituents are located at the C6 and N9 positions. The specific placement of the methyl group at the N9 position is crucial, as alkylation of the purine ring can also occur at the N7 position, leading to the formation of a positional isomer. The ratio of N9 to N7 isomers can be influenced by the reaction conditions during synthesis and the nature of the substituents already present on the purine ring.

Furthermore, the position of the phenyl group on the pyridyl moiety and the attachment of the pyridyl ring to the purine core are critical. A shift of the phenyl group to a different position on the pyridine ring, or altering the pyridine ring's point of attachment to the purine (e.g., from C6 to another position), would create distinct positional isomers with potentially different biological profiles. The planarity between the purine and the heteroaryl substituent at C6 can also affect activity, as it influences how the molecule fits into a binding site.

Interactive Data Table: Hypothetical Positional Isomers of 6-(Phenylpyridin-3-yl)-9-methylpurine and their Expected Impact on Activity

The following table illustrates potential positional isomers of the target compound and hypothesizes the likely impact on biological activity based on general SAR principles for purine derivatives. Note: This table is for illustrative purposes as specific experimental data for these isomers was not found in the reviewed literature.

| Compound Name | Isomeric Variation | Expected Impact on Biological Activity | Rationale |

| This compound | - | Reference Compound | - |

| 7-Methyl-6-(6-phenylpyridin-3-yl)purine | N7 vs. N9 methylation | Likely decreased activity | N9 substitution is often preferred for optimal binding in many kinase targets. |

| 9-Methyl-6-(5-phenylpyridin-2-yl)purine | Phenyl position on pyridine | Altered activity and selectivity | The position of the phenyl group would change the overall shape and electronic distribution of the molecule. |

| 9-Methyl-6-(2-phenylpyridin-4-yl)purine | Phenyl position on pyridine | Altered activity and selectivity | Different positioning of the phenyl group would lead to different steric and electronic properties. |

| 9-Methyl-2-(6-phenylpyridin-3-yl)purine | Pyridinyl attachment to purine | Significant change in activity | The C2 and C6 positions of the purine ring interact with different regions of target proteins. |

Tautomeric Considerations:

Purine bases can exist in different tautomeric forms due to the migration of protons between the nitrogen atoms of the imidazole (B134444) and pyrimidine (B1678525) rings. The most common tautomeric equilibrium in 9-substituted purines is between the N7-H and N9-H forms in the parent purine, but with N9 being alkylated in the compound of interest, the focus shifts to other potential tautomers, such as amino-imino and keto-enol forms if corresponding functional groups were present. For this compound, the key tautomeric considerations would involve protonation states of the purine and pyridine nitrogens.

The biological relevance of tautomerism is well-documented. For instance, the ability of a molecule to adopt a specific tautomeric form can be a prerequisite for binding to a receptor or enzyme. The protonation state of the pyridine nitrogen in the 6-phenylpyridin-3-yl substituent could also play a role in target recognition and binding affinity.

Molecular Mechanisms of Action and Target Engagement of 9 Methyl 6 6 Phenylpyridin 3 Yl Purine

Modulation of Purinergic Signaling Pathways

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine (B11128) and adenosine triphosphate (ATP). nih.gov These molecules activate specific purinergic receptors on the cell surface, which are broadly classified into P1 (adenosine) receptors and P2 (ATP/ADP) receptors. nih.gov Given its purine scaffold, 9-Methyl-6-(6-phenylpyridin-3-yl)purine is anticipated to interact with these pathways.

Adenosine receptors are a family of four G protein-coupled receptors (GPCRs)—A1, A2A, A2B, and A3—that mediate the diverse physiological effects of adenosine. nih.gov Purine derivatives, particularly those with substitutions at the N6 and N9 positions, are well-established as modulators of these receptors.

Research on a series of N6-substituted 9-methyladenines has demonstrated their function as adenosine receptor antagonists. nih.gov The substitution at the N6 position can significantly enhance potency at A1 receptors, while modifications at the N9 position also influence receptor affinity and selectivity. For instance, N6-Cyclopentyl-9-methyladenine shows marked selectivity for A1 receptors over A2 receptors. nih.gov This suggests that this compound, by virtue of its N9-methyl group and a large substituent at the C6 position, likely engages with adenosine receptors, potentially acting as a selective antagonist. The specific affinity and selectivity profile would be determined by the nature of the 6-(6-phenylpyridin-3-yl) group. Studies on other 2,6,9-trisubstituted adenines have also shown that bulky substituents on the N6 amino group can be explored to develop antagonists, particularly for the A2B subtype. nih.gov

Table 1: Adenosine Receptor Antagonism by a 9-Methylpurine Analog

| Compound | Receptor Target | Cell/Tissue Source | Potency (Ki/KB in µM) | Reference |

|---|---|---|---|---|

| N6-Cyclopentyl-9-methyladenine | A1 Receptor | Rat Fat Cells | 1.3 | nih.gov |

| Rat Brain | 0.5 | |||

| A2 Receptor | Human Platelets | 5.0 | ||

| Rat PC12 Cells | 25.0 |

The P2 receptor family is divided into two main classes: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. tocris.com P2X receptors form trimeric channels that open upon ATP binding, allowing the influx of cations like Na+ and Ca2+. tocris.com There are seven subtypes (P2X1-7). researchgate.net The P2Y receptor family includes eight subtypes (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14) that are activated by a range of purine and pyrimidine (B1678525) nucleotides, including ATP, ADP, UTP, and UDP. nih.govresearchgate.net

While endogenous nucleotides are the natural ligands, modified purines can also act as agonists or antagonists at these receptors. For example, N6-Methyl-ATP, a structurally related purine, acts as an agonist for P2Y and P2X2 receptors. jenabioscience.com The purine core of this compound provides a structural basis for potential interaction with P2 receptors. However, without specific experimental data, its profile as an agonist or antagonist and its selectivity across the various P2X and P2Y subtypes remain speculative.

Enzyme Inhibition by Purine Derivatives

The structural similarity of the purine ring to the adenine (B156593) moiety of ATP makes purine derivatives a rich source of enzyme inhibitors, particularly for kinases that utilize ATP as a phosphate (B84403) donor.

Many purine-based compounds function as competitive inhibitors at the ATP-binding site of protein kinases, a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases like cancer.

Cyclin-Dependent Kinases (CDKs): Research into purine analogues led to the discovery of potent CDK inhibitors. A notable example is olomoucine, a 2,6,9-trisubstituted purine that acts as a competitive inhibitor for ATP. nih.gov It shows substantial inhibitory activity against cell-cycle regulating kinases such as CDK1/cyclin B and CDK2/cyclin A. nih.gov Given that this compound shares the 9-methyl and 6-substituted purine scaffold, it could plausibly exhibit similar inhibitory activity against CDKs.

Tyrosine Kinases and SRC Kinase: The proto-oncogene c-Src, a non-receptor tyrosine kinase, is a key regulator of cell growth and proliferation and is a target for anticancer drug discovery. nih.gov Numerous studies have identified purine derivatives as potent inhibitors of Src kinase. nih.govnih.gov One study reported novel purine derivatives with IC₅₀ values against c-Src ranging from 0.02 µM to 3.14 µM. nih.gov Another series of 9-(arenethenyl)purines were identified as dual Src/Abl kinase inhibitors that bind to the inactive "DFG-out" conformation of the kinases. acs.org

p38alpha MAP Kinase: The p38α mitogen-activated protein (MAP) kinase is a key enzyme in inflammatory signaling. A series of 2,6,9-trisubstituted purine inhibitors of p38α kinase have been designed and synthesized, with one compound showing an IC₅₀ of 82 nM. nih.gov These inhibitors are designed to mimic the binding of ATP in the kinase's active site. researchgate.net

Phosphatidylinositol 3-Kinase Delta (PI3K-δ): The PI3K pathway is a critical signaling cascade in cancer. nih.gov Specific isoforms of PI3K are attractive targets for selective inhibitors. A series of 2,9-disubstituted-6-morpholino purines have been reported as potent and selective inhibitors of PI3K isoforms, demonstrating that the purine scaffold can be adapted to target this class of lipid kinases. nih.gov

Table 2: Kinase Inhibition by Structurally Related Purine Derivatives

| Compound Class/Example | Target Kinase | Potency (IC50) | Reference |

|---|---|---|---|

| Olomoucine (2,6,9-trisubstituted purine) | CDK1/cyclin B | 7 µM | nih.gov |

| CDK2/cyclin A | 7 µM | ||

| Novel Purine Derivatives (General) | c-Src Tyrosine Kinase | 0.02 µM - 3.14 µM | nih.gov |

| Compound 19 (2,6,9-trisubstituted purine) | p38α MAP Kinase | 82 nM | nih.gov |

| 2,9-disubstituted-6-morpholino purines | PI3Kα | 11 nM | nih.gov |

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which recycles purine bases from the breakdown of nucleotides. nih.gov PNP inhibitors are of therapeutic interest for T-cell mediated autoimmune diseases and T-cell cancers. The design of potent PNP inhibitors has often been structure-based, leading to the development of 9-substituted-9-deazaguanine analogs. nih.govacs.org These compounds interact with the purine binding site, a hydrophobic pocket, and the phosphate binding site of the enzyme. nih.gov One potent inhibitor from this class achieved an IC₅₀ of 6 nM. nih.gov The 9-substituted purine structure of this compound makes it a candidate for potential interaction with the active site of PNP.

As purine is a core component of nucleic acids, its analogs can interfere with DNA and RNA synthesis and metabolism. ncert.nic.in This can occur through several mechanisms: inhibition of enzymes involved in the de novo synthesis of purine nucleotides, incorporation into DNA or RNA leading to chain termination or dysfunction, or interference with the purine salvage pathway. youtube.com Studies on 6-substituted purine and 9-β-D-ribofuranosyl purine analogues have shown they can interact directly with RNA and DNA. nih.gov For example, some compounds were found to bind to single-stranded RNA and disrupt the formation of RNA duplexes, leading to inhibition of cancer cell growth. nih.gov Furthermore, lipophilic purine nucleoside derivatives have been shown to inhibit enzymes involved in DNA repair, such as tyrosyl-DNA phosphodiesterase 1 (Tdp1), thereby enhancing the effects of DNA-damaging agents. mdpi.com Therefore, it is plausible that this compound could interfere with nucleic acid metabolism, contributing to potential cytotoxic or other biological effects.

Other Enzyme Targets (e.g., Sulfotransferases, Phosphodiesterases, Reverse Transcriptase)

While much of the research on substituted purines focuses on kinase inhibition, the structural scaffold of this compound suggests potential interactions with other enzyme families. The purine core is a versatile pharmacophore that is recognized by a wide range of enzymes.

Phosphodiesterases (PDEs): These enzymes are critical regulators of cyclic nucleotide signaling. The purine ring is a core component of natural PDE substrates (cAMP and cGMP). Research into related compounds has indicated that substitutions on the purine ring can lead to PDE inhibition. For instance, some studies have shown that 9-phenyl purine derivatives can exhibit a higher degree of inhibition against phosphodiesterases when compared to their 9-methyl counterparts. The presence of the phenyl group on the purine in this compound may enhance binding affinity within the aromatic residue-rich active sites of enzymes like PDEs through π-π stacking interactions. However, specific enzymatic assays quantifying the inhibitory activity (e.g., IC₅₀) of this compound against various PDE isoforms are not extensively documented in publicly available literature.

Reverse Transcriptase: This enzyme is essential for the life cycle of retroviruses. Many antiviral drugs are nucleoside analogs that act as reverse transcriptase inhibitors. Although this compound is a non-nucleoside purine derivative, the potential for purine-scaffold molecules to interact with this enzyme class is an area of therapeutic interest. There is currently a lack of specific studies reporting the inhibitory effects of this particular compound on reverse transcriptase.

| Enzyme Family | Potential Role of this compound | Specific Inhibitory Data Availability |

|---|---|---|

| Phosphodiesterases (PDE) | Potential inhibitor, based on the activity of related 9-phenyl purine analogs. | Not widely available |

| Sulfotransferases (SULT) | Interaction is theoretically possible but not documented. | Not available |

| Reverse Transcriptase | Potential as a non-nucleoside inhibitor, though this has not been reported. | Not available |

Interactions with RNA Molecules (e.g., Riboswitches)

Riboswitches are regulatory segments of messenger RNA that can bind directly to small molecules, altering gene expression. The purine riboswitch, for example, specifically recognizes and binds to purines like adenine or guanine (B1146940) to control the expression of genes involved in purine metabolism.

The core of this compound is a purine, making it a candidate for interaction with such RNA structures. However, the substitutions at the 6 and 9 positions would critically influence any potential binding. The natural ligand, adenine, forms specific hydrogen bonds within the riboswitch's binding pocket. The large, bulky 6-phenylpyridin-3-yl group would likely cause significant steric hindrance, preventing the compound from fitting into the binding pocket in the same manner as adenine. Furthermore, the methyl group at the N9 position, where the ribose sugar attaches in nucleotides, would also alter the interaction profile.

While the theoretical possibility of purine analogs interacting with RNA molecules exists, there is no specific published research demonstrating the binding of this compound to any riboswitch or other functional RNA molecule.

Cellular and Subcellular Localization Studies Pertinent to Mechanism

Understanding where a compound localizes within a cell is crucial for identifying its mechanism of action. For this compound, its distribution is expected to be influenced by its chemical properties. The lipophilicity conferred by the phenyl group likely enhances its ability to permeate cellular membranes, allowing access to intracellular compartments.

Studies on closely related but simpler purine analogs provide valuable insights. An autoradiography study using tritiated 6-methylpurine (B14201) (6-Methylpurine-H3) in pea root tip cells revealed a specific and potent localization pattern. nih.gov The investigation found that the majority of the radioactivity from 6-methylpurine was concentrated in the nucleoli of the cells. nih.gov Further experiments involving treatment with ribonuclease indicated that the 6-methylpurine was incorporated into nucleolar RNA. nih.gov This RNA was then observed to move from the nucleolus into the cytoplasm. nih.gov

This study suggests that purine analogs can be actively taken up by cells and incorporated into RNA synthesis pathways, localizing in RNA-rich organelles like the nucleolus. While this compound is a more complex molecule, the findings for 6-methylpurine suggest a plausible mechanism wherein it may also localize to the nucleolus and other areas of high RNA content, potentially interfering with RNA processing and function. Specific localization studies using tagged versions of this compound would be needed to confirm this hypothesis.

Computational and Structural Biology Approaches in the Study of 9 Methyl 6 6 Phenylpyridin 3 Yl Purine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding how 9-Methyl-6-(6-phenylpyridin-3-yl)purine might interact with its biological targets at a molecular level.

Prediction of Binding Modes for this compound with Identified Targets

Molecular docking simulations are employed to place the ligand, this compound, into the three-dimensional structure of a target protein's binding site. The process generates multiple possible binding poses and scores them based on a function that estimates the binding affinity. jetir.org Studies on various purine (B94841) derivatives demonstrate that this class of compounds can adopt specific orientations within protein active sites, which is critical for their biological function. tpcj.orgnih.gov

For instance, in docking studies of substituted purines with protein kinases, a common target for this class of compounds, the purine core often forms key hydrogen bonds with the hinge region of the kinase domain. The N9-methyl group would be positioned to influence solubility and steric interactions within the pocket, while the 6-(6-phenylpyridin-3-yl) substituent would likely extend into a more solvent-exposed region, potentially forming hydrophobic or π-stacking interactions that contribute to affinity and selectivity. tpcj.org The precise binding mode is determined by the specific topology and amino acid composition of the target's binding pocket.

Identification of Key Intermolecular Interactions and Hotspots in Binding Pockets

Once a plausible binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the protein is performed. These interactions are the foundation of molecular recognition and binding affinity. For a molecule like this compound, several types of interactions are anticipated.

Research on related purine analogues highlights the importance of specific interactions in achieving high affinity. nih.gov For example, studies on 6-([1,4'-bipiperidin]-1'-yl)-9-aryl-9H-purines as histamine (B1213489) H3 receptor ligands revealed that π-stacking interactions between the purine ring and aromatic residues like Tryptophan (Trp371) and hydrogen bonding with residues such as Tyrosine (Tyr374) were critical for high-affinity binding. nih.gov The phenylpyridin-3-yl group of the titular compound is well-suited to participate in similar π-stacking and hydrophobic interactions. The nitrogen atoms on both the purine and pyridine (B92270) rings can act as hydrogen bond acceptors, forming crucial connections with hydrogen bond donor residues in the binding pocket.

Table 1: Potential Intermolecular Interactions for this compound

| Structural Moiety | Potential Interaction Type | Potential Interacting Protein Residues |

|---|---|---|

| Purine Core (N1, N3, N7) | Hydrogen Bonding | Aspartate, Glutamate (B1630785), Serine, Threonine |

| Phenyl & Pyridyl Rings | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of 2D and 3D-QSAR Models for Related N9-Methyl-6-substituted Purine Analogues

For a series of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models demonstrated that steric properties were more influential on cytotoxicity than electronic properties, contributing to 70% and 30% of the model's predictive power, respectively. nih.gov Such models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For instance, a green contour map in a CoMFA analysis indicates a region where bulky substituents increase activity, while a yellow map indicates regions where bulk is detrimental. nih.gov

Predictive Modeling for Novel Derivatives Based on this compound

The primary utility of a validated QSAR model is its predictive power. By analyzing the contour maps and statistical data from QSAR studies on analogous series, researchers can rationally design novel derivatives with potentially improved activity.

For example, a 3D-QSAR model for anticancer purine derivatives concluded that an arylpiperazinyl system at the C6 position of the purine ring was beneficial for cytotoxic activity, whereas bulky groups at the C2 position were unfavorable. nih.gov Applying this logic to this compound, the model would support the presence of the relatively large 6-phenylpyridin-3-yl group at C6. It could further guide modifications; for instance, if a QSAR model showed a positive electrostatic contour near the phenyl ring, one might predict that adding an electron-withdrawing group to that ring would enhance binding affinity. This predictive capability allows for the prioritization of synthetic targets, saving significant time and resources in the drug discovery process.

Molecular Dynamics Simulations to Elucidate Binding Kinetics and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This technique complements the static pictures provided by molecular docking. nih.gov

MD simulations of a ligand-protein complex, such as this compound bound to a target kinase, can reveal crucial information about the stability of the interaction. By simulating the complex in a solvated environment for nanoseconds or longer, one can assess whether the key intermolecular interactions identified in docking are maintained over time. nih.govrsc.org For instance, a 50-nanosecond simulation of substituted purines bound to the histamine H3 receptor showed that the most active compound maintained its key hydrogen bond with an aspartate residue for 99% of the simulation time. nih.gov

These simulations also provide insights into the conformational dynamics of both the ligand and the protein upon binding. The flexibility of the 6-phenylpyridin-3-yl group, for example, can be assessed to see if it adopts different conformations within the binding pocket. Furthermore, MD can elucidate the binding kinetics (the rates of association and dissociation, kon and koff), which are increasingly recognized as critical determinants of a drug's efficacy and duration of action. nih.gov While computationally intensive, MD simulations offer an unparalleled view of the dynamic nature of molecular recognition, which is essential for a comprehensive understanding of a compound's biological activity. rsc.org

X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Complex Characterization

Information regarding the use of X-ray crystallography or NMR spectroscopy to characterize the binding of this compound to a specific biological target is not available in the public domain. These techniques are crucial for elucidating the three-dimensional structure of a ligand-target complex at an atomic level.

X-ray crystallography would provide a static snapshot of the compound bound to its target protein, revealing key information about the binding pose, specific amino acid interactions, and any conformational changes in the protein upon binding.

NMR spectroscopy , on the other hand, can offer insights into the dynamic nature of the interaction in solution. It can be used to identify the binding interface, determine the affinity of the interaction, and study the conformational dynamics of both the ligand and the target.

Without experimental data from these methods for this compound, a detailed discussion of its specific molecular interactions remains speculative.

Virtual Screening and De Novo Drug Design Approaches for Purine Scaffolds

While virtual screening and de novo drug design are powerful computational tools frequently applied to the discovery and optimization of purine-based inhibitors, studies specifically detailing the application of these methods to this compound have not been identified.

Virtual screening involves computationally searching large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. This approach could be used to identify initial hits with a purine scaffold, which could then be chemically modified to improve their potency and selectivity.

De novo drug design algorithms, in contrast, aim to design novel molecules from scratch or by modifying existing ones to fit optimally within the binding site of a target. Such an approach could be employed to design analogs of this compound with improved pharmacological properties.

The absence of published research focusing on this particular compound prevents a detailed analysis of how these computational strategies have been or could be specifically applied to its development.

Biological Evaluation Methodologies for Purine Derivatives Excluding Prohibited Elements

In Vitro Biochemical Assays for Target Engagement and Enzyme Activity

In vitro biochemical assays are fundamental in determining the direct interaction of a purine (B94841) derivative with its molecular target, such as an enzyme or a receptor. These assays provide quantitative data on binding affinity and functional modulation, which are critical early indicators of a compound's potential.

Enzyme Inhibition Assays (e.g., Kinase Activity Assays)

Enzyme inhibition assays are designed to measure the ability of a compound to interfere with the activity of a specific enzyme. Given that numerous purine analogs are developed as kinase inhibitors, these assays are particularly relevant. tmu.edu.tw The general principle involves incubating the target enzyme with its substrate and the test compound. The rate of product formation is then measured and compared to a control reaction without the inhibitor.

For instance, to evaluate the inhibitory potential of a purine derivative against a specific kinase, a typical assay would involve the kinase, a substrate peptide, and a phosphate (B84403) donor like ATP. The extent of substrate phosphorylation is then quantified, often using methods like fluorescence resonance energy transfer (FRET), time-resolved fluorescence (TRF), or by detecting the amount of ADP produced. The half-maximal inhibitory concentration (IC50) value is a standard metric derived from these assays, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

A study on 9H-purine-2,6-diamine derivatives as dual inhibitors of Janus kinase 2 (JAK2) and BRD4(BD2) utilized such assays to determine their IC50 values. nih.gov For example, compound 9j from this study showed IC50 values of 22 nM for JAK2 and 13 nM for the BD2 domain of BRD4. nih.gov

Table 1: Example Data from a Kinase Inhibition Assay for a Fictional Purine Derivative

| Compound Concentration (nM) | % Kinase Activity |

|---|---|

| 1 | 95 |

| 10 | 78 |

| 50 | 52 |

| 100 | 25 |

Receptor Binding and Functional Assays

Receptor binding assays are employed to determine the affinity and specificity of a compound for a particular receptor. merckmillipore.com These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The purine derivative is then introduced to compete with the labeled ligand for binding to the receptor. The amount of labeled ligand displaced is proportional to the affinity of the test compound for the receptor. merckmillipore.com The dissociation constant (Kd) and the inhibition constant (Ki) are key parameters obtained from these assays, indicating the ligand's affinity and the inhibitor's potency, respectively. giffordbioscience.com

Following binding, functional assays are conducted to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist. For G protein-coupled receptors (GPCRs), a common target for purine derivatives, functional assays may measure changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium. For instance, a study on purine and pyrimidine (B1678525) derivatives evaluated their binding efficacy against various receptor sites through molecular docking analysis, observing that hydrogen bond and hydrophobic interactions were crucial for binding. nih.gov

Cell-Based Assays for Pharmacological Effects (e.g., Cell Cycle Analysis, Apoptosis Induction, Reporter Gene Assays)

Cell-based assays are indispensable for understanding the pharmacological effects of purine derivatives within a cellular context. news-medical.net These assays provide insights into a compound's ability to modulate cellular processes such as proliferation, survival, and gene expression.

Cell Cycle Analysis: Many purine derivatives exhibit anticancer properties by interfering with the cell cycle. nih.gov Flow cytometry is a powerful technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are treated with the test compound, stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide), and then analyzed. A compound that causes cell cycle arrest at a specific phase will lead to an accumulation of cells in that phase. For example, a study on 2,6-diamino-substituted purine derivatives evaluated their ability to cause cell cycle arrest in breast and colorectal cancer cells. nih.gov

Apoptosis Induction: The induction of programmed cell death, or apoptosis, is a key mechanism of action for many anticancer drugs. nih.govhaematologica.org Several assays are available to detect apoptosis. The Annexin V-FITC/PI assay is widely used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Caspase activity assays measure the activation of caspases, which are key proteases in the apoptotic cascade. A study on 6,8,9 poly-substituted purine analogues demonstrated their pro-apoptotic effects on human leukemic lymphocytes through Annexin-V staining and analysis of initiator caspase cleavage. rsc.org

Reporter Gene Assays: Reporter gene assays are used to investigate the effect of a compound on the transcriptional activity of a specific gene or signaling pathway. indigobiosciences.comyoutube.com These assays involve genetically modified cells that express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter or response element. nih.gov An increase or decrease in the reporter protein's activity indicates that the compound modulates the targeted pathway. For example, a luciferase reporter assay can be designed to monitor the activity of transcription factors involved in the purinosome, a multi-enzyme complex for de novo purine biosynthesis. researchgate.net

Table 2: Example Data from a Cell Viability Assay

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Purine Derivative X | Cancer Cell Line A | 5.2 |

| Purine Derivative X | Cancer Cell Line B | 12.8 |

Phenotypic Screening Strategies (e.g., Anti-mycobacterial Activity, Anti-malarial Activity)

Phenotypic screening involves testing compounds for their ability to produce a desired phenotype in a whole organism or a cell-based model, without prior knowledge of the drug's target. nih.gov This approach is particularly valuable for complex diseases like microbial infections.

Anti-mycobacterial Activity: The emergence of drug-resistant Mycobacterium tuberculosis has necessitated the discovery of new anti-tubercular agents. mmsl.czuic.edu Phenotypic screens are a primary strategy in this area. nih.gov A common method is the microplate Alamar Blue assay, where the reduction of the blue Alamar Blue reagent to a pink fluorescent product by metabolically active mycobacterial cells is measured. A compound with anti-mycobacterial activity will inhibit this conversion. For instance, a screening of a small molecule library identified a purine scaffold with good anti-TB activity against the H37Rv strain. mmsl.cz

Anti-malarial Activity: Phenotypic screening is also a cornerstone of anti-malarial drug discovery. researchgate.net These screens typically involve incubating cultured Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with test compounds. nih.gov Parasite growth inhibition is often assessed using DNA intercalating dyes like SYBR Green I or by measuring the activity of parasite-specific enzymes like lactate (B86563) dehydrogenase. nih.gov Such screens have identified numerous compounds with multi-stage activity against the parasite's life cycle. frontiersin.org

Development of High-Throughput Screening Assays for Purine Derivative Libraries

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds, including purine derivatives, to identify potential drug candidates. enamine.net The development of robust and miniaturized HTS assays is crucial for efficient drug discovery. nih.gov These assays are often automated and utilize microplate formats (e.g., 384- or 1536-well plates).

For purine derivative libraries, HTS assays can be target-based (e.g., enzyme inhibition) or cell-based (e.g., reporter gene assays, cell viability). news-medical.netku.edu For example, a continuous assay for HTS was developed to identify inhibitors of the purine salvage pathway in Plasmodium falciparum by combining four drug targets in a single assay. researchgate.net The success of an HTS campaign relies on the quality of the compound library and the sensitivity and specificity of the assay.

Omics-Based Approaches to Understand Global Cellular Responses to Purine Derivatives

Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular responses to a drug candidate. nih.gov These approaches can help in identifying the mechanism of action, potential off-target effects, and biomarkers of drug response.

Transcriptomics (e.g., RNA-seq): Measures the changes in gene expression across the entire genome in response to treatment with a purine derivative. This can reveal the signaling pathways and cellular processes that are modulated by the compound.

Proteomics: Analyzes the changes in the protein expression profile of cells upon drug treatment. This can help in identifying the direct targets of the drug and the downstream effects on protein networks.

Metabolomics: Studies the changes in the levels of small molecule metabolites within a cell or biological system. For purine derivatives, this can be particularly informative as they can directly interfere with nucleotide metabolism.

Integrative multi-omics approaches, which combine data from different omics platforms, can provide a more comprehensive understanding of the complex biological effects of purine derivatives. nih.govresearchgate.netfrontiersin.org

Advanced Research Perspectives and Future Directions

Design and Synthesis of Multi-Targeting Purine (B94841) Derivatives

The design of multi-target drugs is an emerging strategy to tackle complex diseases like cancer by modulating several biological targets simultaneously. nih.gov The general class of purine derivatives, particularly those with substitutions at the 2, 6, and 9 positions, has been a focus for developing multi-target agents, such as kinase inhibitors. mdpi.com However, there is no specific information available detailing the design or synthesis of 9-Methyl-6-(6-phenylpyridin-3-yl)purine with a multi-targeting rationale. Research on other substituted purines indicates that the strategic placement of different functional groups can yield compounds with activity against multiple kinases or other cellular targets. mdpi.comnih.gov

Conjugation Strategies and Prodrug Design for Optimized Target Delivery and Efficacy

Prodrug strategies are frequently employed to improve the pharmaceutical properties of active compounds, including purine analogs. nih.gov This can involve conjugation to other molecules to enhance solubility, stability, or target-specific delivery. For instance, modifications at the N(9) position of the purine ring have been explored to create conjugates with improved characteristics. nih.gov Despite these general approaches within the purine family, no specific research on conjugation or prodrug design for this compound has been reported.

Integration of Artificial Intelligence and Machine Learning in Purine Research and Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery, from identifying novel drug candidates to predicting their activity and toxicity. These computational tools are applied to large datasets of chemical structures and biological data to build predictive models. While AI and ML are being applied to the broad field of purine chemistry to design new derivatives and understand structure-activity relationships, there are no specific published studies detailing the use of these technologies for the research and design of this compound.

Exploration of New Therapeutic Areas and Indications for Purine Derivatives

Purine derivatives are a versatile class of compounds with a wide range of biological activities, leading to their investigation in numerous therapeutic areas, including cancer, viral infections, and inflammatory diseases. nih.govontosight.ai Substituted purines have shown potential as anticancer agents by inducing apoptosis and inhibiting key cellular enzymes like kinases. nih.govnih.gov While related structures such as 6,8,9-trisubstituted purine analogues are being evaluated for their cytotoxic effects on cancer cells, the specific therapeutic potential and indications for this compound have not been specifically elucidated in the available literature.

Strategies to Overcome Mechanisms of Resistance to Purine-Based Therapies

Drug resistance is a significant challenge in cancer therapy, including treatments that utilize purine-based drugs. nih.gov Mechanisms of resistance can involve alterations in drug metabolism, target mutations, or the activation of bypass signaling pathways. Strategies to overcome resistance include the design of novel analogs that can evade these mechanisms or the use of combination therapies. Although overcoming resistance is a critical goal in the development of purine-based therapies, there is no specific information available on resistance mechanisms or strategies related to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.